

# NG25 structure activity relationship

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## Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

Cat. No.: S537089

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## NG25 Chemical & Inhibitory Profile

NG25 is a potent, dual-target inhibitor. Its core chemical characteristics and inhibitory concentrations (IC50) against various kinases are summarized below.

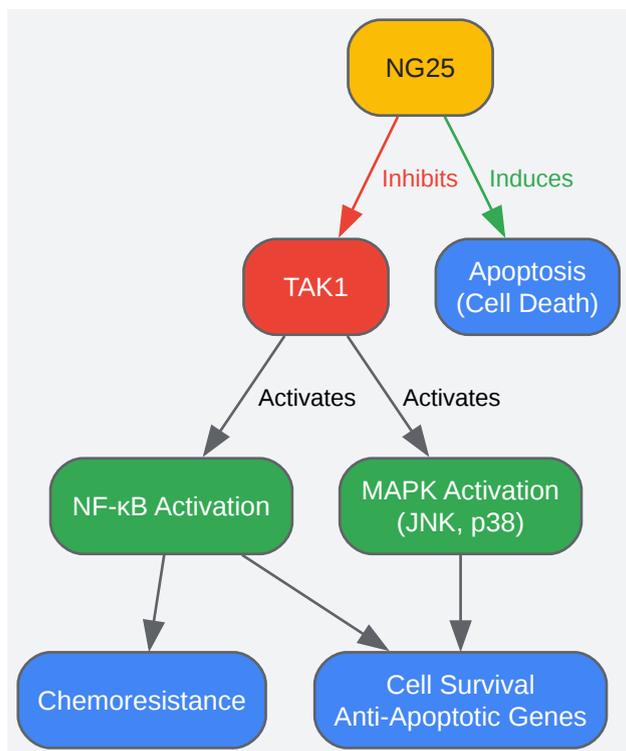
Property	Description
Chemical Name	N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide [1] [2]
CAS Number	1315355-93-1 [1] [3]
Molecular Formula	C <sub>29</sub> H <sub>30</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> [1] [3]
Molecular Weight	537.58 g/mol [1] [3]
Primary Targets	TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM) [1] [3]

Kinase Target	IC50 (nM)
MAP4K2	21.7 [1]
LYN	12.9 [1]
CSK	56.4 [1]
ABL, ARG	75.2 [1]
FER	82.3 [1]
TAK1	149 [1]
SRC	113 [1]
EphA2	773 [1]
ZAK	698 [1]

## Mechanism of Action & Biological Relevance

NG25 is characterized as a **type II kinase inhibitor** [2]. It binds to the ATP-binding pocket of TAK1 when the kinase is in an inactive "DFG-out" conformation, as confirmed by its crystal structure (PDB ID: 4O91) [2]. This binding inhibits TAK1 kinase activity.

TAK1 is a key signaling node that activates multiple pathways, including the **NF- $\kappa$ B** and **MAPK** (JNK, p38) pathways [4] [5] [6]. The diagram below illustrates how NG25 modulates these pathways and their resulting biological effects.



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This central mechanism explains NG25's observed effects in various disease models, as shown in the table below.

Experimental Context	Observed Effect of NG25	Key Downstream Consequences
<b>Breast Cancer Cells</b> (combined with Doxorubicin) [5]	Enhanced cytotoxic and apoptotic effects.	Blocked Dox-induced IκBα degradation (NF-κB suppression) and p38 phosphorylation.
<b>KRAS-mutant Colorectal Cancer</b> [6]	Suppressed cancer growth in vitro and in vivo, induced caspase-dependent apoptosis.	Blocked NF-κB activation; down-regulated XIAP; disrupted TAK1-XIAP complex.
<b>Neonatal Hypoxic-Ischemic Brain Injury</b> (Rat Model) [4]	Ameliorated cerebral injury, reduced neuronal apoptosis.	Inhibited TAK1/JNK/c-Jun signaling pathway activity.

## Ideas for Further SAR Exploration

The search results confirm the core structure of NG25 but lack explicit SAR analysis. To build a complete whitepad, you could focus on obtaining deeper SAR data through these approaches:

- **Explore Southern Aromatic Substituent:** One unrelated SAR study [7] suggests the aromatic isoxazole moiety ("southern part") can be critical for activity; similar systematic exploration of the benzamide and pyrrolopyridine rings in NG25 may reveal key substituents affecting potency and selectivity.
- **Leverage the Crystal Structure:** Use the published co-crystal structure (PDB: 4O91) [2] for structure-based drug design to identify which parts of the NG25 molecule interact with the TAK1 binding pocket.
- **Probe the Piperazine Group:** The 4-ethylpiperazine group is likely a key solubilizing element. Synthesizing analogs to investigate how changes here affect physicochemical properties and overall efficacy could be valuable.

## How to Proceed for Deeper SAR

The current information serves as a starting point. For a truly in-depth technical guide, I suggest you:

- **Consult the primary literature** in medicinal chemistry journals using the DOI: 10.1021/jm500480k from the crystal structure paper [2], which likely contains the most detailed early SAR.
- Use **specialized databases** like ChEMBL or GOSTAR to find patents and publications that have built upon the initial discovery of NG25.

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## References

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